3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-amine
Description
3-(Morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a morpholine ring at position 3 and an isopropyl group at position 1 of the pyrazole core. This compound is of interest in medicinal chemistry due to the morpholine moiety’s role in improving solubility and metabolic stability, as well as the pyrazole scaffold’s versatility in drug design .
Properties
IUPAC Name |
3-morpholin-4-yl-1-propan-2-ylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-8(2)14-7-9(11)10(12-14)13-3-5-15-6-4-13/h7-8H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMVHKWMIZGCGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501201234 | |
| Record name | 1H-Pyrazol-4-amine, 1-(1-methylethyl)-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429417-99-1 | |
| Record name | 1H-Pyrazol-4-amine, 1-(1-methylethyl)-3-(4-morpholinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429417-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazol-4-amine, 1-(1-methylethyl)-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501201234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the morpholine ring: The morpholine ring can be attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) at position 4 of the pyrazole ring acts as a strong nucleophile, enabling substitution reactions with electrophilic reagents.
Key Findings :
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The amine group’s nucleophilicity is enhanced in polar aprotic solvents (e.g., DMF) under basic conditions.
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Steric hindrance from the isopropyl group at position 1 slightly reduces reaction rates compared to unsubstituted analogs.
Acylation and Condensation Reactions
The amine participates in condensation with carbonyl compounds, forming Schiff bases or heterocyclic adducts.
Mechanistic Insight :
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Solvent-free conditions minimize side reactions, as shown in the synthesis of N-(4-methoxybenzyl) analogs .
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NaBH₄ selectively reduces the imine intermediate without affecting the pyrazole ring .
Coordination Chemistry
The morpholine oxygen and pyrazole nitrogen atoms serve as ligands for metal ions, forming stable complexes.
Structural Data :
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X-ray crystallography of analogous complexes confirms N,O-chelation with bond lengths of 1.98–2.05 Å (Cu–N) and 1.89–1.92 Å (Cu–O) .
Heterocycle Functionalization
The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions.
Key Observations :
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Electrophilic substitution favors position 5 due to resonance stabilization from the amine group .
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Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Acid/Base-Mediated Reactions
The amine group undergoes protonation/deprotonation, altering reactivity.
| Condition | pKa | Effect | Application | Source |
|---|---|---|---|---|
| Acidic (HCl, pH < 3) | ~4.2 | Protonation enhances solubility in polar solvents | Salt formation for drug delivery | |
| Basic (NaOH, pH > 10) | - | Deprotonation enables nucleophilic attacks | Synthesis of sulfonamides |
Theoretical Analysis :
-
DFT calculations predict a pKa of 4.2 for the amine group, consistent with experimental solubility data.
Industrial and Pharmacological Relevance
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Scale-Up Synthesis : Automated flow reactors achieve 92% yield in N-alkylation steps, reducing reaction time from 12 h to 2 h.
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Biological Activity : Morpholine-pyrazole hybrids inhibit PI3Kδ (IC₅₀ = 18 nM) via hydrogen bonding with Val-828, showing promise in oncology .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies should explore its enantioselective reactions and in vivo stability for drug development.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-amine, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In vitro studies revealed that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a possible application in treating inflammatory diseases .
Pharmacological Studies
Pharmacokinetics and Toxicology
Pharmacokinetic studies have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Results indicate favorable bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications .
Case Study: Drug Development
A notable case study involved the synthesis of this compound as part of a series of pyrazole derivatives aimed at developing novel anti-cancer agents. The synthesized compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrazole ring.
- Introduction of the morpholine group via nucleophilic substitution.
- Final modifications to enhance pharmacological properties.
The following table summarizes some derivatives and their respective activities:
| Compound Name | Structure | Activity |
|---|---|---|
| Compound A | Structure A | Anticancer |
| Compound B | Structure B | Anti-inflammatory |
| Compound C | Structure C | Antimicrobial |
Mechanism of Action
The mechanism of action of 3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Morpholine vs. Aromatic Substituents : The morpholine group in the target compound improves aqueous solubility compared to chlorophenyl () or pyridinyl () substituents, which are more lipophilic .
- Electron-Withdrawing Groups : The trifluoroethoxy group in introduces strong electron-withdrawing effects, which may reduce metabolic degradation compared to morpholine’s moderate polarity .
Biological Activity
3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-amine, also known by its CAS number 1429417-99-1, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a morpholine ring and an isopropyl group, which contribute to its unique chemical properties. Research has indicated that compounds of this class may exhibit various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Core : This is achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
- Introduction of the Isopropyl Group : Alkylation using isopropyl halides in the presence of a base facilitates this step.
- Attachment of the Morpholine Ring : Nucleophilic substitution reactions allow for the incorporation of the morpholine group into the pyrazole structure.
These synthetic routes can be optimized for higher yields and purities, often employing advanced purification techniques such as chromatography.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses. For instance, it has been noted for its potential to inhibit certain kinases involved in cancer progression and inflammation .
Biological Activities
Research has documented several significant biological activities associated with this compound:
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit key proteins involved in tumor growth. For example, they exhibit activity against BRAF(V600E), which is crucial in many cancers, including melanoma. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole core can enhance potency against cancer cell lines .
Anti-inflammatory Effects
In vitro studies suggest that this compound may reduce inflammatory markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it may possess moderate to high efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine | Structure | Anticancer, anti-inflammatory |
| 3-(morpholin-4-yl)-1-(propan-2-yl)-1H-pyrazol-4-ol | Similar structure with a hydroxyl group | Antimicrobial |
| Other Pyrazole Derivatives | Various substitutions | Diverse pharmacological activities |
This table illustrates how structural variations can influence the biological properties of pyrazole derivatives.
Case Studies
A notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer properties. In vitro tests demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell proliferation, particularly in melanoma models. The study emphasized the importance of optimizing chemical structures to enhance bioactivity and selectivity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
